Versalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

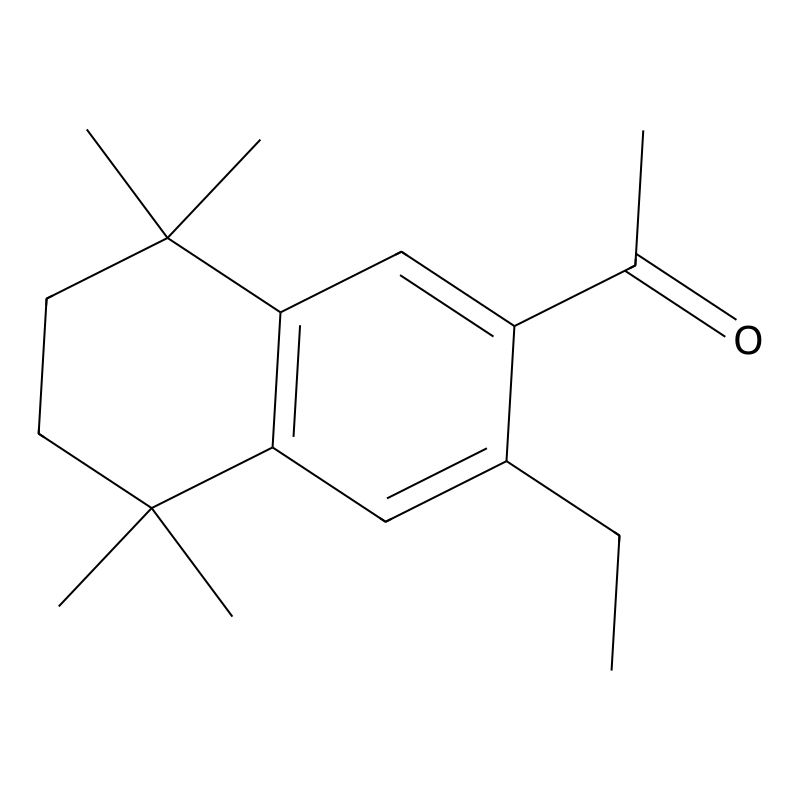

Versalide, scientifically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic compound primarily recognized for its musky odor. With a molecular formula of and a molecular weight of 258.4 g/mol, it is categorized as a polycyclic musk and is often utilized in the fragrance industry for perfumes and cosmetics . Versalide is an amorphous solid at room temperature, exhibiting properties that straddle those of liquids and solids, which enhances its applicability in various scientific domains.

Synthesis and Characterization

Versalide is an amorphous material, meaning it lacks a well-defined crystalline structure. It exhibits properties of both solids and liquids. Notably, its density falls within the range of liquids (0.85 to 1.34 g/cm³) despite being a solid at room temperature . This unique combination of properties makes Versalide a promising candidate for various scientific applications.

Researchers successfully synthesized Versalide using a technique called "vapor deposition polymerization" . This method involves depositing a precursor molecule in the form of vapor into a vacuum chamber. The molecules then undergo a polymerization reaction, forming the solid Versalide material.

To understand the structure and properties of Versalide, scientists employ various characterization techniques, including:

- X-ray diffraction (XRD): This technique reveals the material's crystallographic structure .

- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): These microscopy techniques provide high-resolution images, allowing scientists to visualize the material's morphology at the micro and nanoscale, respectively , .

- Differential scanning calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in the material, providing insights into its thermal properties .

These techniques provide crucial information for understanding the fundamental properties of Versalide and its potential applications in various scientific fields.

Potential Applications

The unique properties of Versalide have sparked interest in its potential applications across diverse scientific disciplines, including:

- Energy storage: Due to its low density and potential for high porosity, Versalide is being explored as a material for lightweight and efficient energy storage devices, such as batteries and supercapacitors .

- Catalysis: Versalide's ability to tailor its surface properties makes it a potential candidate for developing efficient and selective catalysts for various chemical reactions .

- Membranes: The selective permeability of certain Versalide formulations holds promise for developing membranes for applications like gas separation, water purification, and fuel cells .

- Oxidation: This compound can be oxidized to yield ketones and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the aromatic ring within its structure. Halogens and nitrating agents are typically used under acidic or basic conditions.

Major Products Formed- Oxidation: Ketones and alcohols.

- Reduction: Alcohols.

- Substitution: Halogenated or nitrated derivatives.

The synthesis of Versalide typically involves a multi-step process that begins with the reaction of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane. This method allows for the production of Versalide in both laboratory and industrial settings. In industrial applications, optimized reaction conditions are employed to maximize yield and purity.

Key Techniques- Vapor Deposition Polymerization: A method used for synthesizing Versalide by depositing precursor molecules in vapor form into a vacuum chamber where they undergo polymerization.

Versalide finds utility across various fields:

- Fragrance Industry: Primarily used as a fragrance ingredient due to its musky odor.

- Analytical Chemistry: Serves as a reference standard for analytical testing.

- Biological Research: Investigated for potential therapeutic applications and interactions with biological systems.

Research indicates that Versalide interacts with olfactory receptors and may exhibit neurotoxic effects at higher concentrations. Studies have shown that it can cause hyperactivity followed by depression in animal models, indicating significant central nervous system effects . Furthermore, it has been classified as acutely toxic via oral and dermal routes based on median lethal doses observed in rodents .

Versalide shares structural similarities with several other polycyclic musks. The following compounds are notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tonalide | Structural isomer of Versalide | |

| Galaxolide | Known for its floral scent | |

| Musk Ketone | Widely used in perfumes; less complex structure | |

| Musk Xylene | More volatile than Versalide |

Uniqueness of Versalide

Versalide's unique combination of properties—such as its amorphous nature and specific olfactory receptor interactions—distinguishes it from these similar compounds. Its potential neurotoxic effects also set it apart in terms of safety considerations within biological applications .

Multi-Step Laboratory Synthesis Protocols

The synthesis of Versalide, chemically known as 7-acetyl-1,1,4,4-tetramethyl-6-ethyltetrahydronaphthalene, represents a complex multi-step process that involves several key organic transformations [8]. The compound belongs to the polycyclic musk family and serves as a synthetic fragrance with the molecular formula C18H26O and molecular weight of 258.4 g/mol [8]. Laboratory synthesis protocols typically employ a series of carefully controlled reactions to achieve the desired tetrahydronaphthalene structure with appropriate substitution patterns.

The foundational approach to Versalide synthesis involves the preparation of tetrahydronaphthalene derivatives through precursor compounds that can be systematically modified to introduce the required functional groups [12]. Research has demonstrated that the synthesis can be achieved through optically active precursors, allowing for the production of both racemic and optically active forms of the final product [12]. The multi-step nature of the synthesis requires precise control of reaction conditions to maintain structural integrity throughout the transformation sequence.

Ethylbenzene and 2,5-Dichloro-2,5-Dimethylhexane Reactivity

The synthesis of Versalide fundamentally relies on the reactivity between ethylbenzene and 2,5-dichloro-2,5-dimethylhexane, as documented in the original patent literature [8]. This reaction represents a critical step in the formation of the tetrahydronaphthalene backbone that characterizes the Versalide structure. The preparation method specifically involves the combination of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane under controlled conditions to generate the requisite carbon framework [8].

The reactivity of ethylbenzene in this context is governed by its aromatic substitution properties, which allow for the formation of carbon-carbon bonds with the dichlorodimethylhexane component [12]. The reaction mechanism involves the formation of intermediates that subsequently undergo cyclization to produce the tetrahydronaphthalene ring system. Temperature control during this stage is crucial, with optimal conditions typically maintained between -10°C and 30°C to suppress isomer formation and maximize yield [12].

The dichlorodimethylhexane component serves as both an alkylating agent and a source of the methyl substitution pattern characteristic of Versalide [8]. The presence of chlorine atoms facilitates the formation of carbocationic intermediates that readily react with the aromatic ring of ethylbenzene. The dimethyl substitution pattern is preserved throughout the reaction sequence, contributing to the final molecular architecture of Versalide.

Table 1: Ethylbenzene-Dichlorodimethylhexane Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | -10°C to 30°C | Maximizes selectivity [12] |

| Reaction Time | 5 minutes to 10 hours | Dependent on catalyst [12] |

| Catalyst Loading | 1.0-1.5 equivalents | Controls reaction rate [12] |

| Solvent System | Inert organic solvents | Maintains stability [12] |

Vapor Deposition Polymerization Techniques

While traditional solution-based synthesis remains the primary method for Versalide production, vapor deposition polymerization techniques have emerged as alternative approaches for creating related tetrahydronaphthalene derivatives [10]. These techniques involve the controlled deposition of molecular precursors in the vapor phase, allowing for precise control over molecular assembly and structural formation.

The vapor deposition approach offers several advantages over conventional synthesis methods, including reduced solvent requirements and enhanced control over reaction stoichiometry [10]. The technique typically involves heating precursor compounds to their sublimation or vaporization temperatures, followed by controlled condensation on appropriate substrates. Temperature gradients and pressure conditions are carefully managed to promote the desired molecular transformations while minimizing side reactions.

Research into tetrahydronaphthalene synthesis has demonstrated that vapor-phase reactions can achieve high selectivity for specific regioisomers [10]. The controlled environment of vapor deposition allows for the manipulation of reaction kinetics and thermodynamics, potentially leading to improved yields and reduced byproduct formation compared to solution-phase methods.

Industrial-Scale Optimization Strategies

Industrial production of Versalide requires comprehensive optimization strategies that address both economic and technical considerations [5]. The large-scale synthesis must balance reaction efficiency with cost-effectiveness while maintaining consistent product quality. Production volumes for polycyclic musks, including Versalide, have historically reached significant levels, with European production of related compounds exceeding 1,800 tons annually [5].

Optimization strategies for industrial Versalide production focus on several key areas: catalyst efficiency, reaction temperature management, and process intensification [12]. The use of Friedel-Crafts catalysts, particularly aluminum chloride and ferric chloride, requires careful optimization to achieve maximum conversion while minimizing catalyst consumption [12]. Industrial processes typically employ catalyst loadings between 1.0 and 1.5 equivalents relative to the limiting reagent to ensure complete conversion [12].

Temperature control represents another critical optimization parameter, with industrial reactors designed to maintain precise temperature profiles throughout the reaction sequence [12]. The exothermic nature of many steps in the synthesis requires sophisticated heat management systems to prevent thermal runaway and ensure consistent product quality. Continuous monitoring and feedback control systems are essential for maintaining optimal reaction conditions at industrial scale.

Table 2: Industrial Optimization Parameters for Versalide Production

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Target |

|---|---|---|---|

| Catalyst Loading | 1.0-1.2 eq | 1.0-1.5 eq | Minimize consumption [12] |

| Reaction Temperature | Variable | Controlled profile | Consistent quality [12] |

| Residence Time | 5 min-10 hrs | Optimized flow | Maximize throughput [12] |

| Solvent Recovery | Manual | Automated | Cost reduction [12] |

Process intensification techniques, including continuous flow reactors and microreactor technology, have been investigated for their potential to improve Versalide production efficiency [12]. These approaches offer enhanced heat and mass transfer characteristics, potentially leading to improved selectivity and reduced reaction times. The implementation of continuous processes also enables better integration with downstream purification steps, reducing overall production costs.

Byproduct Analysis and Purification Methodologies

The synthesis of Versalide inevitably generates various byproducts that must be identified, quantified, and removed to achieve the required product purity [12]. Byproduct formation typically occurs through competing reaction pathways, including over-alkylation, rearrangement reactions, and incomplete cyclization. The analysis of these byproducts is essential for optimizing reaction conditions and developing effective purification strategies.

Common byproducts in Versalide synthesis include regioisomers with different substitution patterns, partially cyclized intermediates, and oxidation products [12]. The formation of position isomers represents a particular challenge, as these compounds possess similar physical properties to the desired product. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are routinely employed to identify and quantify byproduct formation [12].

Purification methodologies for Versalide typically involve multiple separation techniques applied in sequence [14]. Distillation represents the primary purification method, taking advantage of boiling point differences between Versalide and its byproducts [14]. The compound exhibits a boiling point of 130°C at 2 mmHg, allowing for effective separation from higher and lower boiling impurities [8]. Fractional distillation is particularly effective for separating compounds with similar boiling points, enabling the isolation of high-purity Versalide [14].

Crystallization techniques provide an additional purification approach, particularly for removing trace impurities that cannot be eliminated through distillation alone [14]. The crystallization process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure compound. The choice of solvent system is critical for achieving effective purification while maintaining acceptable yields [14].

Table 3: Byproduct Analysis and Purification Methods

| Byproduct Type | Analytical Method | Purification Technique | Efficiency |

|---|---|---|---|

| Regioisomers | Gas chromatography [12] | Fractional distillation [14] | High |

| Oxidation products | NMR spectroscopy [12] | Crystallization [14] | Moderate |

| Incomplete cyclization | Mass spectrometry [12] | Column chromatography [14] | High |

| Catalyst residues | Elemental analysis [12] | Extraction [14] | Very high |

Chromatographic methods, including column chromatography and preparative high-performance liquid chromatography, serve as complementary purification techniques for removing specific impurities [14]. These methods are particularly valuable for separating compounds with minimal structural differences, such as stereoisomers or closely related constitutional isomers. The selection of appropriate stationary phases and mobile phase compositions is crucial for achieving effective separations while maintaining product integrity.

XLogP3

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays

Richard H M M Schreurs, Edwin Sonneveld, Jenny H J Jansen, Willem Seinen, Bart van der BurgPMID: 15537743 DOI: 10.1093/toxsci/kfi035

Abstract

Two important ingredients of personal care products, namely polycyclic musk fragrances and UV filters, can be found in the environment and in humans. In previous studies, several compounds of both classes have been tested for their interaction with the estrogen receptor. Two polycyclic musk fragrances, namely AHTN and HHCB, turned out to be anti-estrogenic both in vitro and in vivo in a transgenic zebrafish assay. Several UV filters have been shown to exert estrogenic effects in vitro and in some in vivo studies. Here, we assessed the interaction of five polycyclic musk compounds and seven UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone (PR) receptor, using sensitive and specific reporter gene cell lines. Four polycyclic musks (AHTN, HHCB, AETT, and AHMI) were found to be antagonists toward the ERbeta, AR and PR. The UV filters that showed estrogenic effects (benzophenone-3, Bp-3; 3-benzylidene camphor, 3-BC; homosalate, HMS; and 4-methylbenzylidene camphor, 4-MBC) were found to be antagonists toward the AR and PR. The ERalpha agonistic UV filter octyl-dimethyl-p-aminobenzoic acid (OD-PABA) did not show activity toward the AR and PR. Octyl methoxy cinnamate (OMC) showed weak ERalpha agonism, but potent PR antagonism. Butyl methoxydibenzoylmethane (B-MDM) only showed weak ERalpha agonism and weak AR antagonism. Most effects were observed at relatively high concentrations (above 1 muM); however, the anti-progestagenic effects of the polycyclic musks AHMI and AHTN were detected at concentrations as low as 0.01 muM. The activity of anti-progestagenic xenobiotics at low concentrations indicates the need to undertake more research to find out about the potential endocrine disrupting effects of these compounds in vivo.Regulatory issues concerning AETT and 6-MC

H J EiermannPMID: 7398262 DOI: 10.1111/j.1600-0536.1980.tb03918.x

Abstract

Acetylethyltetramethyltetralin, a widely used synthetic fragance material, was found to cause neurotoxic effects in animals. 6-Methylcoumarin, another fragance material, was determined to be a photocontact allergen. Insufficient information on their usage, consumer exposure and likely hazard to human health under conditions of use impair regulatory decisions. FDA's ability to protect consumers against a health hazard is greatly influenced by the availability of such data.The pathogenesis of primary internodal demyelination produced by acetyl ethyl tetramethyl tetralin: evidence for preserved Schwann cell somal function

A B Sterman, P S SpencerPMID: 7463097 DOI: 10.1097/00005072-198103000-00004

Abstract

The pathogenesis of primary internodal PNS demyelination produced by acetyl ethyl tetramethyl tetralin (AETT) has been studied using subchronically intoxicated rats with intact sciatic nerves (right side), and with focally traumatized nerves (left side) undergoing myelin breakdown and repair. Sixteen Sprague-Dawley rats were given approximately 50 mg/kg/d of AETT, dissolved in ethanol and placed in food. Six age-matched control animals received daily an equivalent amount of food treated with the same volume of alcohol. After six weeks and prior to the onset of demyelination, AETT treatment had increased the number of visible Schmidt-Lanterman incisures per internode of large-diameter fibers in tibial nerves. By ten weeks, the same group of fibers had begun to develop juxtanodal and internodal myelin bubbles. Subsequently, intramyelinic phagocytes of hematogenous derivation removed entire internodes of edematous myelin. Schwann cell response to injury was studied in control and AETT-intoxicated animals which had undergone left hindlimb surgery 1 to 2 days after beginning toxin treatment: (a) a perineurial window was placed in the peroneal nerve to induce focal demyelination and remyelination, (b) the tibial nerve was transected between ligatures to study Wallerian degeneration of the distal stump, and (c) the sural nerve was focally crushed to induce axonal regeneration and myelination. Qualitatively similar responses to nerve injury were seen 1 to 16 weeks later in AETT-treated and control animals. These results are compatible with the view that AETT damages myelin directly, that Schwann cell somal functions are not seriously affected by AETT, and that Schmidt-Lanterman incisures undergo changes prior to demyelination, which may represent a physiological response of the Schwann cell to toxic attack on its myelin sheath. Taken in concern, these observations challenge the long-held view that primary internodal demyelination is necessarily indicative of metabolic dysfunction of the Schwann cell soma.Uncoupling of oxidative phosphorylation in vitro by the neurotoxic fragrance compound acetyl ethyl tetramethyl tetralin and its putative metabolite

W CammerPMID: 7396985 DOI: 10.1016/0006-2952(80)90604-8

Abstract

Acute toxicity of thioguaiacol and of versalide in rodents

K R Butterworth, P L MasonPMID: 7327477 DOI: 10.1016/0015-6264(81)90532-0

Abstract

Cytotoxic changes induced in rat-liver cells by short-term exposure to acetylethyltetramethyltetralin

S C Pennisi, L D Trombetta, J H BidansetPMID: 6542545 DOI: 10.1016/0278-6915(84)90143-1

Abstract

The livers of Sprague-Dawley female rats examined by electron microscopy after oral administration of one, two or three doses of acetylethyltetramethyltetralin (AETT) demonstrated that this compound is a hepatotoxin which induces classic degenerative changes as well as effects on the nucleolus. This suggests that AETT not only affects cytoplasmic homeostasis but may also have an effect upon protein synthesis.Toxicity of Versalide

W R TroyPMID: 6890519 DOI: 10.1016/s0278-6915(82)90001-1

Abstract

Safety evaluation of four bicyclic musk fragrance-chemicals relative to the neurotoxin, acetyl ethyl tetramethyl tetralin (AETT)

Y Gressel, W R Troy, G V FosterPMID: 7308054 DOI:

Abstract

Methods for in vitro percutaneous absorption studies III: hydrophobic compounds

R L Bronaugh, R F StewartPMID: 6491945 DOI: 10.1002/jps.2600730916

Abstract

The absorption of two hydrophobic compounds through rat skin was measured by in vivo and in vitro techniques. The permeation of the fragrance ingredients 3-phenyl-2-propenyl 2-aminobenzoate (I) and 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)+ ethanone (II) was measured from a petrolatum and an acetone vehicle. Increases in permeation of 8-fold (I) and 95-fold (II) were observed when the compounds were tested in vivo under conditions similar to in vitro procedures. The apparent inability of the compounds to freely enter the diffusion cell receptor fluid was partially reversed by replacing normal saline with other fluids: rabbit serum, 3% bovine serum albumin, organic solvents, and dilutions of four nonionic surfactants. The effect of the receptor fluids on the integrity of the skin barrier was assessed by measuring the permeability of control compounds (cortisone, urea, and water). A 6% solution of polyethylene glycol 20 oleyl ether was the receptor fluid of choice. Without apparent damage to the skin, 61% (petrolatum vehicle) or 73% (acetone vehicle) of the in vivo absorption of I was obtained. With II, only 32% of the in vivo absorption was achieved (petrolatum vehicle). Even when the surfactant solution is used, significant differences may still remain between in vivo and in vitro results.Identifying bioaccessible suspect toxicants in sediment using adverse outcome pathway directed analysis

Fei Cheng, Huizhen Li, Huimin Ma, Fengchang Wu, Zhiyou Fu, Jing YouPMID: 31874758 DOI: 10.1016/j.jhazmat.2019.121853